多潘立酮

概述

描述

多潘立酮是一种主要用作止吐药和胃动力药的多巴胺受体拮抗剂。它对治疗恶心、呕吐和胃轻瘫等胃肠道疾病有效。 多潘立酮通过阻断肠道和化学感受器触发区的多巴胺受体起作用,这有助于增加胃肠动力并减少恶心症状 .

科学研究应用

多潘立酮具有多种科学研究应用,包括:

化学: 用作合成路线和反应机理研究的模型化合物。

生物学: 研究其对胃肠动力学的影响及其在多巴胺受体拮抗中的作用。

医学: 广泛用于临床试验,用于治疗胃肠道疾病、恶心和呕吐。它也因其在提高哺乳期妇女泌乳方面的潜在用途而受到研究。

工业: 用于制药行业生产止吐药和胃动力药 .

作用机制

多潘立酮通过阻断肠道和化学感受器触发区的多巴胺D2和D3受体发挥作用。这种阻断作用增强了胃肠蠕动并加速了胃排空。 此外,多潘立酮通过阻断垂体中位于血脑屏障之外的多巴胺受体来释放催乳素 .

生化分析

Biochemical Properties

Domperidone works by blocking the peripheral dopamine receptor, which results in its gastroprokinetic action . It increases gastric peristalsis and antroduodenal coordination to facilitate gastric emptying . The anti-emetic properties of Domperidone are due to its dopamine (D2) receptor-blocking activity at the chemoreceptor trigger zone (CTZ) .

Cellular Effects

Domperidone influences cell function by affecting the motor function of the stomach and small intestine, as well as the chemoreceptor trigger zone . It does not have any negative neurological effects like sedation and dystonia due to its very little penetration through the blood-brain barrier .

Molecular Mechanism

Domperidone exerts its effects at the molecular level by blocking dopamine receptors . This blockade speeds gastrointestinal peristalsis and causes prolactin release .

Temporal Effects in Laboratory Settings

Domperidone has a very good safety profile for long-term oral administration in the prescribed doses . The drug induces cardiac arrest when given intravenously .

Dosage Effects in Animal Models

The effects of Domperidone vary with different dosages in animal models

Metabolic Pathways

Domperidone is involved in dopamine receptor pathways . It interacts with dopamine receptors and blocks them, which leads to its antiemetic and prokinetic effects .

Transport and Distribution

Domperidone is a lipophilic drug with a low oral bioavailability and a high rate of first-pass metabolism . To improve its bioavailability when administered orally, its water solubility must be increased and first-pass metabolism must be overcome .

Subcellular Localization

It is known that Domperidone has very little penetration through the blood-brain barrier, which prevents it from causing negative neurological effects .

准备方法

多潘立酮可以通过两种苯并咪唑啉衍生物的偶联反应合成。合成路线包括邻苯二胺与羰基试剂的环化,然后与1,3-二卤代丙烷偶联。另一种途径包括邻卤代或邻氨基取代的硝基苯与1,3-二取代丙烷偶联,然后进行还原和环化。 后一种路线避免了二取代副产物的产生,反应选择性更高 .

多潘立酮片剂的工业生产方法包括直接将原料粉末压片。 该工艺包括将原料粉碎,与赋形剂(如羧甲基淀粉钠、预糊化淀粉、微晶纤维素和硬脂酸镁)混合,然后将混合物压片 .

化学反应分析

多潘立酮经历各种化学反应,包括:

氧化: 多潘立酮在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 还原反应可以将硝基转化为氨基,这对多潘立酮中间体的合成至关重要。

这些反应中常用的试剂包括羰基试剂、1,3-二卤代丙烷和还原剂。 这些反应形成的主要产物是苯并咪唑啉衍生物和取代硝基苯衍生物 .

相似化合物的比较

多潘立酮通常与其他多巴胺受体拮抗剂如甲氧氯普胺进行比较。与甲氧氯普胺不同,多潘立酮穿过血脑屏障的倾向较低,导致中枢神经系统副作用较少。 这对对神经系统副作用敏感的患者来说,多潘立酮是更好的选择 .

类似的化合物包括:

甲氧氯普胺: 另一种多巴胺受体拮抗剂,用于类似的适应症,但中枢神经系统副作用风险更高。

西沙必利: 一种胃动力药,也增强胃肠动力,但与严重的心脏副作用有关。

多潘立酮具有独特的能力,可以选择性地阻断外周多巴胺受体,同时最大限度地减少中枢神经系统副作用,这使其与其他类似化合物区分开来 .

属性

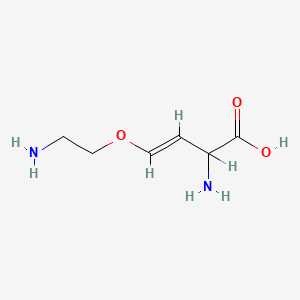

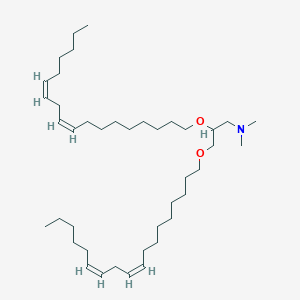

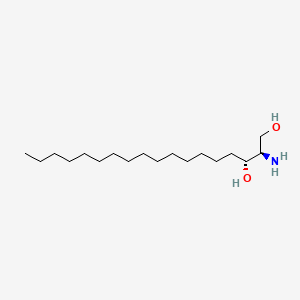

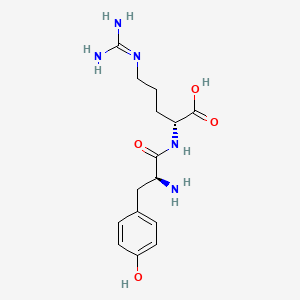

IUPAC Name |

6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN5O2/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXWKSZFVQUSTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83898-65-1 (maleate (1:1)), 99497-03-7 (maleate), 83898-65-1 (maleate salt/solvate) | |

| Record name | Domperidone [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057808669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045116 | |

| Record name | Domperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Domperidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

50.4 [ug/mL] (The mean of the results at pH 7.4), 9.25e-02 g/L | |

| Record name | SID855562 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Domperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01184 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Domperidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Domperidone acts as a gastrointestinal emptying (delayed) adjunct and peristaltic stimulant. The gastroprokinetic properties of domperidone are related to its peripheral dopamine receptor blocking properties. Domperidone facilitates gastric emptying and decreases small bowel transit time by increasing esophageal and gastric peristalsis and by lowering esophageal sphincter pressure. Antiemetic: The antiemetic properties of domperidone are related to its dopamine receptor blocking activity at both the chemoreceptor trigger zone and at the gastric level. It has strong affinities for the D2 and D3 dopamine receptors, which are found in the chemoreceptor trigger zone, located just outside the blood brain barrier, which - among others - regulates nausea and vomiting | |

| Record name | Domperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01184 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

57808-66-9 | |

| Record name | Domperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57808-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Domperidone [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057808669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Domperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01184 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | domperidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | domperidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Domperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Domperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOMPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5587267Z69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Domperidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

242.5 °C | |

| Record name | Domperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01184 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Domperidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Domperidone?

A1: Domperidone acts as a dopamine D2 receptor antagonist, primarily in the periphery of the body. [] By blocking these receptors in the chemoreceptor trigger zone located outside the blood-brain barrier, Domperidone reduces the inhibitory effects of dopamine, thereby increasing gastrointestinal motility and decreasing nausea and vomiting. []

Q2: How does Domperidone affect prolactin levels?

A2: Domperidone's blockade of dopamine D2 receptors in the pituitary gland leads to increased prolactin secretion. [, ] This effect is exploited for its off-label use as a galactagogue to enhance breast milk production. [, , , ]

Q3: What is the molecular formula and weight of Domperidone?

A3: The molecular formula of Domperidone is C22H24ClN5O2, and its molecular weight is 425.91 g/mol. []

Q4: What formulation strategies are used to improve Domperidone's stability, solubility, or bioavailability?

A4: While the provided papers do not delve into specific formulation strategies, they highlight the development of various Domperidone formulations, including tablets [, ], injections [], gels [], and fast-dissolving tablets. [] These formulations likely employ excipients and techniques to optimize Domperidone's stability, solubility, and bioavailability.

Q5: How is Domperidone absorbed, distributed, metabolized, and excreted (ADME)?

A5: Domperidone is rapidly absorbed after oral administration, reaching peak plasma concentrations within approximately one hour. [, ] It undergoes extensive first-pass metabolism, primarily by CYP3A4 enzymes in the liver and gut. [, ] Domperidone and its metabolites are excreted in both urine and feces. []

Q6: What in vitro and in vivo models have been used to study the efficacy of Domperidone?

A8: In vitro studies have investigated Domperidone's inhibitory effects on C2 toxin and PT toxin using cell-based assays. [] Animal models, such as those employing mice, have been used to investigate the compound's antiemetic properties and potential for microwave-facilitated drug delivery. [, ] Clinical trials have primarily focused on evaluating its efficacy in treating gastroparesis, nausea, and vomiting, and as a galactagogue for increasing breast milk production. [, , , , , , , , , ]

Q7: What are the known safety concerns associated with Domperidone use?

A9: Domperidone has been associated with an increased risk of cardiac events, including QT interval prolongation, ventricular arrhythmias, and sudden cardiac death, particularly at higher doses and in specific patient populations. [, ] Careful consideration of individual patient risk factors and monitoring for potential cardiac adverse effects are crucial.

Q8: Has microwave irradiation been explored as a potential strategy for targeted Domperidone delivery?

A10: Yes, research has explored using microwave irradiation to facilitate Domperidone's penetration across the blood-brain barrier in mice models. [] This approach aims to enhance its central effects while minimizing peripheral side effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

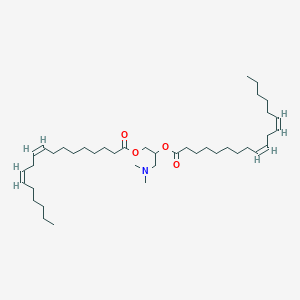

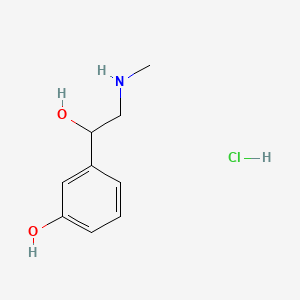

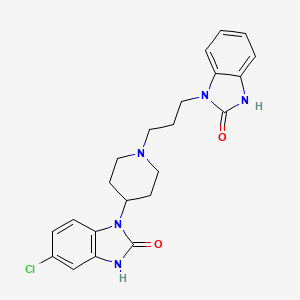

![N-[(3E)-3-benzylidene-9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-6-yl]-3-piperidin-1-ylpropanamide](/img/structure/B1670801.png)